rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid
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Overview
Description
The compound rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid is a synthetic organic molecule that features a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The dioxane ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the dioxane ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Substituted derivatives at the Boc-protected amino group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group makes it a valuable intermediate in peptide synthesis .
Biology
In biological research, the compound can be used to study the effects of Boc-protected amino acids on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug precursor. The Boc-protected amino group can be deprotected under mild conditions to yield the free amine, which can then be further modified to produce pharmacologically active compounds .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid involves the interaction of its functional groups with various molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then participate in a variety of chemical reactions. The dioxane ring and carboxylic acid group also contribute to the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
- rac-(2R,6R)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-2-carboxylic acid
Uniqueness
The uniqueness of rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of the dioxane ring, Boc-protected amino group, and carboxylic acid group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H19NO6 |
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Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2R,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-4-7-5-17-8(6-16-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
InChI Key |
QIEOAIUONKDNAA-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CO[C@H](CO1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COC(CO1)C(=O)O |
Origin of Product |
United States |
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